Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate” is a complex organic compound. It contains a methylsulfonyl group attached to a phenyl ring, which is part of an oxadiazole ring. This is further attached to a carbamoyl group and a benzoate ester .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxadiazole ring and the introduction of the methylsulfonyl group . The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the phenyl ring with the attached methylsulfonyl group, and the benzoate ester . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As an ester, this compound could undergo reactions such as hydrolysis, aminolysis, and reduction . The presence of the oxadiazole ring and the methylsulfonyl group could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like methyl benzoate are colorless liquids that are poorly soluble in water but miscible with organic solvents . The exact properties of this compound would need to be determined experimentally .Scientific Research Applications
Synthesis and Mesomorphic Behavior
A study by Han et al. (2010) focused on synthesizing a series of 1,3,4-oxadiazole derivatives, including compounds similar to Methyl 4-((5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate. These compounds were characterized and their phase behaviors investigated, revealing cholesteric and nematic/smectic A mesophases in certain derivatives. The study highlights the potential of these compounds in applications requiring specific mesomorphic properties, such as liquid crystal displays and photoluminescent materials. (Han et al., 2010)
Antibacterial Activity
Research by Khalid et al. (2016) synthesized N-substituted derivatives of a similar 1,3,4-oxadiazol compound and evaluated their antibacterial activity. The study indicates the potential of these derivatives in developing new antibacterial agents, suggesting a promising avenue for further exploration in antimicrobial research. (Khalid et al., 2016)
Antimicrobial and Antitubercular Agents
A study by Kumar et al. (2013) explored the synthesis of novel sulfonyl derivatives with antimicrobial and antitubercular activities. This research underscores the potential of 1,3,4-oxadiazole compounds in the development of new treatments for infectious diseases, including tuberculosis. (Kumar et al., 2013)
Fluoride Chemosensors
Ma et al. (2013) developed novel anion sensors based on 1,3,4-oxadiazole derivatives for fluoride ion sensing. These compounds exhibited significant color changes and optical shifts upon fluoride addition, suggesting their utility in environmental monitoring and analytical chemistry applications. (Ma et al., 2013)
Corrosion Inhibition
Ammal et al. (2018) investigated the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. The study provides insights into the application of these compounds in protecting metal surfaces against corrosion, which is crucial for industrial applications. (Ammal et al., 2018)
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, similar compounds like methyl benzoate are classified as harmful if swallowed and combustible . The exact safety and hazards of this compound would need to be determined through safety testing .
Properties
IUPAC Name |
methyl 4-[[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S/c1-26-17(23)12-8-6-11(7-9-12)15(22)19-18-21-20-16(27-18)13-4-3-5-14(10-13)28(2,24)25/h3-10H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIBXAVZFAAGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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